beta-D-mannofuranose

CAS No.: 40550-49-0

Cat. No.: VC7973434

Molecular Formula: C6H12O6

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40550-49-0 |

|---|---|

| Molecular Formula | C6H12O6 |

| Molecular Weight | 180.16 g/mol |

| IUPAC Name | (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |

| Standard InChI | InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1 |

| Standard InChI Key | AVVWPBAENSWJCB-VFUOTHLCSA-N |

| Isomeric SMILES | C([C@H]([C@@H]1[C@@H]([C@@H]([C@@H](O1)O)O)O)O)O |

| SMILES | C(C(C1C(C(C(O1)O)O)O)O)O |

| Canonical SMILES | C(C(C1C(C(C(O1)O)O)O)O)O |

Introduction

Structural Characteristics and Isomerization Dynamics

Molecular Configuration

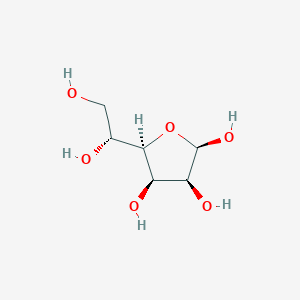

Beta-D-mannofuranose adopts a five-membered ring structure, with the hydroxyl group at the anomeric position (C1) oriented trans to the hydroxymethyl group (C5) in the Fischer projection (Figure 1) . This beta configuration distinguishes it from the alpha anomer, where the C1 hydroxyl is cis to C5. The furanose ring introduces distinct stereoelectronic constraints, influencing its reactivity and stability compared to the six-membered pyranose form .

Table 1: Comparative Properties of Beta-D-Mannofuranose and Beta-D-Mannopyranose

Isomerization Equilibrium

Synthetic Methodologies

Classical Approaches

The synthesis of beta-D-mannofuranose derivatives often involves protective group strategies to favor furanose ring formation. A seminal method by Horton et al. (1964) utilizes phosgene to convert 6-O-trityl-D-mannose into 2,3-carbonate intermediates, which hydrolyze to yield D-mannose 2,3-carbonate—a stable furanose derivative . Key steps include:

-

Tritylation: Protection of the C6 hydroxyl with trityl chloride.

-

Carbonate formation: Reaction with phosgene to form a cyclic carbonate at C2 and C3.

-

Hydrolysis: Selective removal of the trityl group yields the furanose product.

This method achieves a 64% yield of 5,6-di-O-acetyl-α-D-mannofuranosyl bromide, a glycosyl donor for synthesizing methyl glycosides .

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to enhance reaction efficiency. To et al. (2011) demonstrated the selective synthesis of 1,6-anhydro-beta-D-mannofuranose from D-mannose under microwave conditions . This method reduces reaction times from hours to minutes and improves yields by minimizing side reactions.

Table 2: Comparison of Synthetic Routes for Beta-D-Mannofuranose Derivatives

Spectroscopic Characterization

NMR Analysis

¹³C NMR spectra of beta-D-mannofuranose derivatives reveal distinct shifts due to ring strain and anomeric effects. For example, the C1 resonance appears at 105.0 ppm, compared to 94.8 ppm in the pyranose form . Proton-proton coupling constants () deviate from predictions based on the Karplus equation, highlighting the furanose ring's distorted geometry .

Table 3: ¹³C NMR Chemical Shifts of Beta-D-Mannofuranose

| Carbon | δ (ppm) | Assignment |

|---|---|---|

| C1 | 105.0 | Anomeric carbon (β) |

| C2 | 81.0 | Carbonate-protected |

| C3 | 87.6 | Carbonate-protected |

| C4 | 78.3 | Ring oxygen proximity |

| C5 | 79.4 | Hydroxymethyl attachment |

| C6 | 72.7 | Exocyclic hydroxyl |

X-ray Crystallography

X-ray diffraction studies of 1,6-anhydro-beta-D-mannofuranose confirm the furanose ring's envelope conformation, with C3 and C5 displaced from the plane . The anomeric C1-O5 bond length (1.42 Å) is shorter than in pyranose forms (1.54 Å), reflecting increased ring strain .

Biological and Industrial Relevance

Applications in Glycopolymer Synthesis

Beta-D-mannofuranose serves as a monomer for synthesizing hyperbranched glycopolymers. Palladium-catalyzed ring-opening polymerization of 1,6-anhydro derivatives yields polymers with mannofuranose repeating units, which exhibit lectin-binding properties for biomedical applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume